Epothilone E

Description

This compound has been reported in Sorangium cellulosum with data available.

structure in first source

Structure

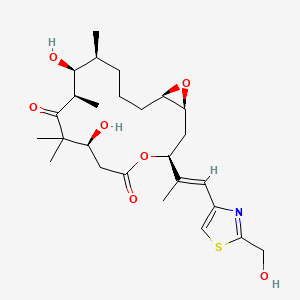

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCNKYGSMOSYPV-OKOHHBBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201049-37-8 | |

| Record name | Epothilone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOTHILONE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epothilone E Biosynthesis in Sorangium cellulosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Epothilone E, a potent anti-cancer agent, in the myxobacterium Sorangium cellulosum. The document outlines the genetic and enzymatic machinery, presents quantitative data on production, and details the experimental protocols used to elucidate this complex metabolic pathway.

Introduction to Epothilones

Epothilones are a class of 16-membered macrolide polyketides that exhibit potent cytotoxic activity by stabilizing microtubules, a mechanism of action similar to the widely used cancer therapeutic, paclitaxel.[1][2][3] Produced by the soil-dwelling myxobacterium Sorangium cellulosum, these natural products, particularly Epothilone B and its derivatives, have shown significant promise in oncology due to their efficacy against paclitaxel-resistant cancer cell lines and improved water solubility.[4][5][6] This guide focuses on the biosynthetic pathway that leads to the production of these valuable secondary metabolites.

The Epothilone Biosynthetic Gene Cluster

The biosynthesis of epothilones is orchestrated by a large, 56-kb gene cluster, designated as the epo cluster.[7][8][9] This cluster encodes a series of multifunctional enzymes that work in a coordinated fashion to assemble the epothilone scaffold from simple metabolic precursors. The core of this machinery is a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.

The epo gene cluster from Sorangium cellulosum So ce90 comprises 22 open reading frames that encode nine PKS modules, one NRPS module, a cytochrome P450 epoxidase, and putative transport proteins.[4][5] The key genes and their corresponding enzymes are detailed in the table below.

| Gene | Enzyme/Protein | Function |

| epoA | PKS Module | Loading module and first extension module.[7][10] |

| epoB | NRPS Module | Incorporates a cysteine residue and catalyzes the formation of the thiazole ring.[7][10] |

| epoC | PKS Module | Polyketide chain elongation.[7][10] |

| epoD | PKS Module | Polyketide chain elongation.[7][10] |

| epoE | PKS Module | Polyketide chain elongation.[7][10] |

| epoF | PKS Module | Final polyketide chain elongation and macrolactonization.[7][10] |

| epoK | Cytochrome P450 Epoxidase | Catalyzes the epoxidation of the C12-C13 double bond of epothilone D to form epothilone B, and epothilone C to form epothilone A.[7][11] |

The Biosynthetic Pathway of Epothilone B

The biosynthesis of epothilone B is a multi-step process that begins with the formation of a starter unit, followed by sequential elongation and modification steps, and culminates in a final tailoring reaction.

Initiation and Thiazole Ring Formation

The pathway is initiated by the loading of an acetyl-CoA molecule onto the acyl carrier protein (ACP) domain of the EpoA PKS module.[7] Concurrently, the EpoB NRPS module adenylates and tethers a cysteine residue to its peptidyl carrier protein (PCP) domain. A condensation reaction between the acetyl-S-ACP and the cysteinyl-S-PCP, followed by cyclodehydration and oxidation, results in the formation of a 2-methylthiazole ring, which serves as the starter unit for the subsequent polyketide chain assembly.[7]

Polyketide Chain Elongation and Modification

The 2-methylthiazole starter unit is then transferred to the first PKS module of EpoC. The polyketide chain is subsequently elongated through the sequential action of the remaining PKS modules (EpoC, EpoD, EpoE, and EpoF). Each module incorporates either a malonyl-CoA or a methylmalonyl-CoA extender unit, and carries out a series of reductive modifications (ketoreduction, dehydration, and enoylreduction) to shape the growing polyketide backbone.

Macrolactonization and Final Tailoring

Upon completion of the polyketide chain, a thioesterase (TE) domain, typically located at the C-terminus of the final PKS module (EpoF), catalyzes the release of the polyketide chain through an intramolecular esterification reaction, resulting in the formation of the 16-membered macrolactone ring of epothilone D.

The final step in the biosynthesis of epothilone B is the stereospecific epoxidation of the C12-C13 double bond of epothilone D. This reaction is catalyzed by the cytochrome P450 monooxygenase, EpoK.[7][9][11]

Caption: The biosynthesis pathway of Epothilone B in Sorangium cellulosum.

Quantitative Data on Epothilone Production

The production of epothilones in Sorangium cellulosum can be influenced by various factors, including the strain, fermentation conditions, and medium composition. Several studies have focused on optimizing these parameters to enhance the yield of these valuable compounds.

| Strain | Fermentation Condition | Epothilone B Yield (mg/L) | Reference |

| S. cellulosum So0157-2 | Initial Medium | 11.3 ± 0.4 | [12] |

| S. cellulosum So0157-2 | Optimized Medium | 82.0 ± 3 | [12] |

| S. cellulosum | Immobilized in Porous Ceramics (8 days) | 90.2 | [11][13] |

| E. coli (heterologous expression) | Precursor-directed biosynthesis | ~1 (Epothilone C) | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of epothilone biosynthesis.

Fermentation of Sorangium cellulosum for Epothilone Production

Objective: To cultivate Sorangium cellulosum under conditions optimized for epothilone production.

Materials:

-

Sorangium cellulosum strain (e.g., So0157-2)

-

Seed medium (M26 medium)

-

Production medium (e.g., optimized GSM medium: 3.0 g dextrin, 0.5 g sucrose, 0.8 g glucose, 1.7 g soy powder, 1.0 g slim milk powder, 1.0 g CaCl2, 2 ml EDTA-Fe3+ solution, 0.5 ml trace element solution, 1000 ml distilled water, pH 7.2)[4]

-

Amberlite XAD-16 resin

-

Erlenmeyer flasks (250 ml)

-

Shaking incubator

Procedure:

-

Inoculate 50 ml of M26 medium in a 250-ml Erlenmeyer flask with a cryo-vial of S. cellulosum.

-

Incubate the seed culture at 30°C for 3 days with shaking at 200 rpm.

-

Transfer a 1-ml aliquot of the seed culture to 50 ml of production medium containing 2% (v/v) Amberlite XAD-16 resin in a 250-ml flask.

-

Incubate the production culture at 30°C for 10 days with shaking at 200 rpm.[4]

-

Harvest the Amberlite XAD-16 resin from the culture.

Extraction and Quantification of Epothilones

Objective: To extract epothilones from the fermentation broth and quantify the yield using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Methanol

-

Vacuum concentrator

-

HPLC system with a C18 column

-

Epothilone standards

Procedure:

-

Wash the harvested Amberlite XAD-16 resin with water and air-dry.

-

Extract the resin with 50 ml of methanol.

-

Concentrate the methanol extract under vacuum at 40°C.[4]

-

Re-dissolve the concentrated extract in 10 ml of methanol for HPLC analysis.[4]

-

Analyze the sample by HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).

-

Quantify the epothilone concentration by comparing the peak area to a standard curve generated with known concentrations of epothilone standards.

Caption: A generalized workflow for epothilone production and analysis.

Heterologous Expression and Purification of EpoK

Objective: To produce and purify the EpoK enzyme for in vitro studies.

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the epoK gene

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Cell lysis buffer

-

Ni-NTA affinity chromatography column

-

Protein purification buffers (wash and elution)

Procedure:

-

Transform the E. coli expression strain with the epoK expression vector.

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation and resuspend in cell lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged EpoK protein with elution buffer containing imidazole.

-

Analyze the purified protein by SDS-PAGE.

Conclusion

The biosynthesis of epothilones in Sorangium cellulosum represents a fascinating example of a hybrid PKS/NRPS pathway. Understanding the intricate details of this metabolic route is crucial for the rational design of novel epothilone analogs with improved pharmacological properties and for the development of more efficient production strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the science and application of these potent anti-cancer agents. Further research into the kinetic parameters of the individual enzymatic steps and the regulatory networks governing the epo gene cluster will undoubtedly pave the way for future breakthroughs in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Extraordinary expansion of a Sorangium cellulosum genome from an alkaline milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression of Epothilone Biosynthetic Genes in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Epothilone B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 9. aacrjournals.org [aacrjournals.org]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Cloning and heterologous expression of the epothilone gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]

Epothilone E: A Technical Guide to its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered macrolide natural products that have garnered significant attention in the field of oncology for their potent anti-cancer properties. Their mechanism of action, similar to the widely used taxanes, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the discovery and natural source of a specific member of this family, Epothilone E.

Discovery of Epothilones and the Emergence of this compound

The initial discovery of epothilones originated from the investigation of secondary metabolites produced by the myxobacterium Sorangium cellulosum. In the 1990s, researchers at the Gesellschaft für Biotechnologische Forschung (GBF) in Germany isolated and characterized Epothilone A and B from the fermentation broth of S. cellulosum strain So ce90.[1] These compounds initially exhibited antifungal activity but were later identified as potent cytotoxic agents against various cancer cell lines.

This compound, a hydroxylated derivative of Epothilone A, was subsequently identified as a minor component in the fermentation cultures of S. cellulosum.[2] Its structure was elucidated through spectroscopic analysis, revealing the addition of a hydroxyl group at the C-21 position of the thiazole side chain of Epothilone A. Due to its low and variable production in the native organism, the isolation and characterization of this compound have been challenging.

Natural Source and Biosynthesis

The sole known natural producer of epothilones is the Gram-negative, soil-dwelling myxobacterium, Sorangium cellulosum. These bacteria are known for their complex lifecycle, including the formation of fruiting bodies, and their ability to produce a diverse array of bioactive secondary metabolites.

The biosynthesis of epothilones is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The core macrolide ring is assembled by the PKS modules, while the thiazole side chain is incorporated via the NRPS module. The final steps in the biosynthesis of this compound involve the hydroxylation of the Epothilone A precursor, a reaction catalyzed by a specific hydroxylase enzyme within the epothilone biosynthetic gene cluster.

digraph "Epothilone Biosynthesis Pathway" {

rankdir="LR";

node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Acetyl-CoA" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Propionyl-CoA" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cysteine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"PKS Modules" [fillcolor="#FBBC05", fontcolor="#202124"];

"NRPS Module" [fillcolor="#FBBC05", fontcolor="#202124"];

"Polyketide Chain" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Epothilone C" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Epothilone A" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Acetyl-CoA" -> "PKS Modules";

"Propionyl-CoA" -> "PKS Modules";

"Cysteine" -> "NRPS Module";

"PKS Modules" -> "Polyketide Chain";

"NRPS Module" -> "Polyketide Chain";

"Polyketide Chain" -> "Epothilone C" [label="Cyclization"];

"Epothilone C" -> "Epothilone A" [label="Epoxidation (EpoK)"];

"Epothilone A" -> "this compound" [label="Hydroxylation"];

}

General Fermentation Workflow

Isolation and Purification of this compound

The following is a general procedure for the isolation and purification of epothilones from the fermentation broth. Specific optimization of the chromatographic conditions is necessary to isolate the minor component, this compound.

-

Extraction: Wash the harvested XAD-16 resin with water to remove polar impurities. Elute the adsorbed epothilones from the resin using an organic solvent such as methanol or ethyl acetate.

-

Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elute with a gradient of solvents (e.g., hexane/ethyl acetate or water/acetonitrile) to separate the epothilones from other metabolites.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing epothilones using preparative HPLC on a C18 column. A shallow gradient of acetonitrile in water is typically used to achieve separation of the different epothilone analogues. Due to its structural similarity to Epothilone A, the separation of this compound requires careful optimization of the HPLC method.

Characterization of this compound

The structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the stereochemistry of the molecule.

Note: Detailed, publicly available spectroscopic data (NMR, MS) specifically for this compound is limited. The table below presents the key physicochemical properties.

Property Value Chemical Formula C26H39NO7S Molecular Weight 509.66 g/mol CAS Number 201049-37-8

Biological Activity and Mechanism of Action

Epothilones exert their cytotoxic effects by interacting with the microtubule cytoskeleton. They bind to the β-tubulin subunit, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

```dot

digraph "Epothilone Mechanism of Action" {

rankdir="TB";

node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"β-Tubulin Subunit" [fillcolor="#FBBC05", fontcolor="#202124"];

"Microtubule Polymerization" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Microtubule Stabilization" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Disruption of Mitotic Spindle" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell Cycle Arrest (G2/M)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Apoptosis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "β-Tubulin Subunit" [label="Binds to"];

"β-Tubulin Subunit" -> "Microtubule Polymerization" [label="Promotes"];

"Microtubule Polymerization" -> "Microtubule Stabilization" [label="Leads to"];

"Microtubule Stabilization" -> "Disruption of Mitotic Spindle";

"Disruption of Mitotic Spindle" -> "Cell Cycle Arrest (G2/M)";

"Cell Cycle Arrest (G2/M)" -> "Apoptosis";

}

References

The Epothilone E Binding Site on β-Tubulin: A Technical Guide

Abstract: Epothilones represent a potent class of microtubule-stabilizing agents that have garnered significant interest in oncology research and drug development. By binding to β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth examination of the Epothilone E binding site on β-tubulin. It consolidates data from crystallographic, photoaffinity labeling, and biochemical studies to define the binding pocket, details the molecular interactions governing ligand affinity, and summarizes key quantitative binding and activity data. Furthermore, this document outlines the primary experimental methodologies used to elucidate these interactions and visualizes the downstream signaling consequences of tubulin binding. This guide is intended for researchers, scientists, and drug development professionals working on microtubule-targeting anticancer agents.

Introduction to Epothilones

Epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[1] Like the taxanes, their principal mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3] Epothilones mimic the biological effects of paclitaxel by binding to β-tubulin, promoting its polymerization, and inhibiting depolymerization.[3] This hyperstabilization of microtubules leads to the formation of dysfunctional mitotic spindles, triggering an arrest at the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis).[2][4]

A key advantage of epothilones is their efficacy against taxane-resistant cancer cell lines, including those with P-glycoprotein overexpression or specific tubulin mutations.[3][5] this compound, also known as 20-(hydroxymethyl)-epothilone A, is a derivative of Epothilone A and serves as a crucial synthetic intermediate for creating photoaffinity probes used to map the tubulin binding site.[6] Its structural similarity to Epothilone A implies a congruent binding mechanism and biological activity.

The β-Tubulin Binding Pocket

Structural and biochemical studies have definitively located the epothilone binding site within the same pocket on β-tubulin that binds paclitaxel.[1][3][4] While early models were based on electron crystallography, the most precise understanding of the binding interactions comes from a high-resolution 2.3 Å X-ray crystal structure of Epothilone A complexed with an α,β-tubulin dimer (PDB ID: 4I50).[6] This structure is considered the definitive model for the binding of this class of compounds.

The binding pocket is a hydrophobic cleft formed by residues from the H7 helix, the M-loop, the β-strand S7, and the S9-S10 strands of β-tubulin.[6] Upon binding, Epothilone A is deeply buried within this pocket, inducing a conformational change that stabilizes the microtubule lattice. A key event is the ordering of the M-loop (residues 271-286), which is largely disordered in the absence of a ligand, into a short helix.[6] This rigidification of the M-loop is crucial for stabilizing the longitudinal contacts between tubulin dimers in a protofilament.

Key molecular interactions observed in the crystal structure include a series of hydrogen bonds between the epothilone molecule and β-tubulin:

-

The C1 lactone carbonyl forms a hydrogen bond with the main-chain nitrogen of Thr274 .

-

The C3 hydroxyl group interacts with the side chain of Gln279 .

-

The C7 hydroxyl group forms a hydrogen bond with the side chain of Asp224 .

-

The thiazole nitrogen also engages in a hydrogen bond with Thr274 .[6]

These interactions, supported by extensive hydrophobic contacts, anchor the molecule in the pocket and drive the conformational changes responsible for microtubule stabilization.

Quantitative Binding and Activity Data

While direct binding affinity data for this compound is not prevalent in the literature, its activity can be inferred from its close structural relationship to Epothilone A. The quantitative data for the major epothilone analogues, A and B, demonstrate a significantly higher affinity for tubulin within assembled microtubules compared to free tubulin dimers, underscoring their role as microtubule stabilizers.

| Compound | Target | Assay Parameter | Value | Reference(s) |

| Epothilone A | Unpolymerized Tubulin (25°C) | Dissociation Constant (Kd) | 130 µM | [1] |

| Microtubules (26°C) | Dissociation Constant (Kd) | 13 nM | [1] | |

| Epothilone B | Unpolymerized Tubulin (25°C) | Dissociation Constant (Kd) | 48 µM | [1] |

| Microtubules (26°C) | Dissociation Constant (Kd) | 0.67 nM | [1] | |

| αβ-tubulin heterodimer | Inhibition Constant (Ki) | 0.71 µM | [7] | |

| Epothilone A | Tubulin Polymerization | EC50 | 16 µM | [6] |

| Epothilone B | Tubulin Polymerization | EC50 | 5.7 µM | [6] |

| Epothilone B | HCT-116 Cancer Cells | Cytotoxicity (IC50) | 0.8 nM | [7] |

| Epothilone B | HepG-2 Cancer Cells | Cytotoxicity (IC50) | 6.3 µM | [8] |

Table 1: Summary of quantitative binding affinity and biological activity data for Epothilones A and B. EC50 refers to the effective concentration for 50% of maximal tubulin polymerization. IC50 refers to the concentration causing 50% inhibition of cell growth.

Experimental Protocols and Methodologies

The elucidation of the epothilone binding site has been accomplished through a combination of sophisticated experimental techniques. The following workflow outlines the key methodologies.

X-ray Crystallography

This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.

-

Protein Complex Preparation: Purified α,β-tubulin is co-complexed with a stabilizing protein (e.g., stathmin-like domain) and the epothilone ligand.

-

Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality, diffraction-grade crystals.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. An atomic model of the protein-ligand complex is built into this map and refined to yield the final structure, such as PDB: 4I50.[6]

Photoaffinity Labeling

This chemical biology technique identifies direct interaction sites by covalently cross-linking a ligand to its protein target. This compound is a key intermediate in this process.[6]

-

Probe Synthesis: A photoreactive group (e.g., a diazirine or aryl azide) is chemically attached to the epothilone scaffold. The synthesis of one such probe involved the conversion of Epothilone A to this compound, followed by further chemical modifications to install the photoreactive moiety.[6]

-

Binding: The photoaffinity probe is incubated with its target, polymerized tubulin, allowing it to bind non-covalently to the binding pocket.

-

Photolysis: The mixture is irradiated with UV light of a specific wavelength, which activates the photoreactive group, causing it to form a highly reactive intermediate (e.g., a carbene) that covalently bonds to nearby amino acid residues.

-

Analysis: The tubulin is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry. The peptide fragments that have been covalently modified by the probe are identified, pinpointing the amino acid residues in close proximity to the bound ligand. Studies using this method identified the β-tubulin peptide region 274-281 as a primary target.[1]

Mechanism of Action and Downstream Signaling

The binding of this compound (and other epothilones) to β-tubulin is the initiating event in a signaling cascade that culminates in apoptotic cell death. The process is driven by the physical disruption of normal microtubule function.

References

- 1. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early Preclinical Studies of Epothilone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies on the cytotoxicity of epothilones, a class of 16-membered macrolide compounds with potent anticancer activity. The document focuses on their mechanism of action, summarizes key cytotoxicity data, and details the experimental protocols used in these foundational studies.

Introduction to Epothilones

Epothilones are natural products produced by the myxobacterium Sorangium cellulosum.[1][2] They have garnered significant interest as anticancer agents due to their ability to induce cytotoxicity in a manner similar to taxanes, but with notable advantages, including activity against taxane-resistant cancer cells.[2][3][4][5] This guide will delve into the preclinical data that established the cytotoxic potential of this promising class of compounds.

Mechanism of Action: Microtubule Stabilization and Apoptosis

The primary mechanism of action for epothilones is the stabilization of microtubules, which are essential for various cellular processes, particularly cell division.[2][6] By binding to the β-tubulin subunit, epothilones promote the polymerization of tubulin into microtubules and inhibit their depolymerization.[1][6] This hyperstabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition phase.[2][3][6][7] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][2][6]

One of the key advantages of epothilones is their effectiveness against multidrug-resistant (MDR) cancer cells, particularly those that overexpress P-glycoprotein (P-gp), an efflux pump that actively removes taxanes from the cell.[3][4][7] Epothilones are poor substrates for P-gp, allowing them to accumulate in cancer cells and exert their cytotoxic effects.[1][4]

Below is a diagram illustrating the signaling pathway of Epothilone-induced cytotoxicity.

Preclinical Cytotoxicity Data

Epothilones have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, often at nanomolar concentrations.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for various epothilones from early preclinical studies.

Table 1: Cytotoxicity (IC50) of Epothilone B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Cancer | 0.8 | [8] |

| D341 | Medulloblastoma | 0.53 | [8] |

| D425Med | Medulloblastoma | 0.37 | [8] |

| DAOY | Medulloblastoma | 0.19 | [8] |

| SW620AD-300 | Paclitaxel-Resistant Colon Cancer | 0.3 | [4] |

Table 2: Cytotoxicity (IC50) of Ixabepilone (Aza-epothilone B) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116/VM46 | Colorectal Cancer | ~2.9 | [1] |

| Pat-21 | Ovarian Carcinoma | ~2.9 | [1] |

| Pat-7 | Breast Cancer | ~2.9 | [1] |

| A2780 Tax | Ovarian Carcinoma | ~2.9 | [1] |

| Pat-26 | Pancreatic Carcinoma | ~2.9 | [1] |

| M5076 | Murine Fibrosarcoma | ~2.9 | [1] |

Table 3: Comparative Cytotoxicity (IC50) of Epothilones and Paclitaxel

| Compound | CCRF-CEM/VBL100 (Multidrug-Resistant) | SW620AD-300 (Paclitaxel-Resistant) |

| Epothilone B | 2 nM | 0.3 nM |

| Epothilone D | 17 nM | Not Reported |

| Paclitaxel | Not Reported | 250 nM |

| Reference | [4] | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in early preclinical studies of epothilone cytotoxicity.

In Vitro Cytotoxicity Assays

A common method to determine the cytotoxic effects of epothilones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.

Below is a diagram illustrating the experimental workflow for an in vitro cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with various concentrations of the epothilone compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

-

MTT Assay: After incubation, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation. The formazan is then solubilized, and the absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the drug concentration.

Tubulin Polymerization Assay

To confirm the mechanism of action, a tubulin polymerization assay is often performed. This assay measures the ability of a compound to induce the assembly of tubulin into microtubules.

Protocol:

-

Purified tubulin is incubated with the epothilone compound in a polymerization buffer.

-

The mixture is incubated at 37°C to allow for microtubule formation.

-

The extent of polymerization is monitored over time by measuring the increase in light scattering or fluorescence.

-

Compounds that promote tubulin polymerization will show a significant increase in the signal compared to a control without the compound.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of epothilones on the cell cycle.

Protocol:

-

Cells are treated with the epothilone compound for a specific duration.

-

The cells are then harvested, fixed, and stained with a DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is then analyzed by flow cytometry.

-

An accumulation of cells in the G2/M phase of the cell cycle is indicative of mitotic arrest induced by the epothilone.[9]

Conclusion

The early preclinical studies of epothilones established their potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to existing chemotherapies like taxanes. Their unique mechanism of action, centered on microtubule stabilization, leads to cell cycle arrest and apoptosis. The data from these foundational in vitro studies provided a strong rationale for the further clinical development of epothilone analogues, some of which have been approved for cancer treatment. This guide provides a comprehensive overview of the key findings and methodologies from this critical phase of drug discovery and development.

References

- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Epothilones in Taxane-Resistant Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epothilones are a class of 16-membered macrolide natural products that, like taxanes (e.g., paclitaxel and docetaxel), function as microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] A key advantage of epothilones is their demonstrated efficacy in cancer models that have developed resistance to taxanes.[3][4] This makes them a valuable class of compounds for the development of next-generation anticancer therapeutics.

Taxane resistance is a significant clinical challenge and can arise from several mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), mutations in the β-tubulin gene that alter the drug binding site, and changes in the expression of tubulin isotypes.[1][5] Epothilones have been shown to overcome these resistance mechanisms. They are poor substrates for P-gp and can effectively induce apoptosis in cancer cells with high levels of P-gp expression.[3] Furthermore, some epothilones retain activity against cancer cells harboring specific β-tubulin mutations that confer taxane resistance.[6]

This document provides detailed application notes and protocols for studying the effects of epothilones in taxane-resistant cancer models. While the user requested information specifically on Epothilone E, the available scientific literature contains limited quantitative data for this particular analog. Therefore, this document will focus on the well-characterized and clinically relevant epothilones, such as Epothilone B (Patupilone) and its semi-synthetic analog Ixabepilone, as representative examples of this promising class of anticancer agents.

Data Presentation: In Vitro Cytotoxicity of Epothilones

The following tables summarize the in vitro cytotoxicity (IC50 values) of various epothilones in taxane-sensitive and taxane-resistant cancer cell lines. These values highlight the retained or enhanced potency of epothilones in the context of taxane resistance.

Table 1: IC50 Values (nM) of Epothilone B and Paclitaxel in Parental and Taxane-Resistant Human Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Mechanism | Epothilone B (nM) | Paclitaxel (nM) | Fold-Resistance (Paclitaxel/Epothilone B) |

| A2780 | Ovarian | - | 1.5 | 3.5 | 2.3 |

| A2780/AD | Ovarian | P-gp overexpression | 3.0 | >1000 | >333 |

| HCT-15 | Colon | P-gp overexpression | 2.5 | 500 | 200 |

| KB-3-1 | Cervical | - | 0.3 | 2.0 | 6.7 |

| KB-V1 | Cervical | P-gp overexpression | 1.5 | 1500 | 1000 |

Data compiled from multiple sources. Actual values may vary between studies.

Table 2: IC50 Values (nM) of Ixabepilone (aza-epothilone B) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Characteristics | Ixabepilone (nM) |

| HCT116/VM46 | Colorectal | P-gp overexpression | ~3 |

| A2780Tax | Ovarian | β-tubulin mutation | ~3 |

| Pat-21 | Ovarian | Taxane-resistant | ~2.9 |

| Pat-7 | Breast | Taxane-resistant | ~2.9 |

Data compiled from multiple sources, including Lee et al., 2008.[2][6] Values are approximate.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of epothilones on taxane-resistant cancer cells.

Materials:

-

Taxane-resistant and parental (sensitive) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other epothilone analog) and Paclitaxel

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the epothilone and paclitaxel in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by epothilones using flow cytometry.

Materials:

-

Taxane-resistant cancer cells

-

This compound (or other epothilone analog)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the epothilone for 24-48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Microtubule Polymerization Assay

This in vitro assay measures the ability of epothilones to promote the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (or other epothilone analog) and Paclitaxel

-

Fluorescence microplate reader and a fluorescent reporter for tubulin polymerization (e.g., DAPI)

-

384-well plates

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Add the fluorescent reporter to the tubulin solution.

-

Dispense the tubulin solution into the wells of a pre-warmed 384-well plate.

-

Add serial dilutions of the epothilone or paclitaxel to the wells. Include a positive control (e.g., a known microtubule stabilizer) and a negative control (vehicle).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity every minute for 60-90 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves. An increase in fluorescence indicates microtubule polymerization.

Visualizations

Caption: Experimental workflow for evaluating this compound in taxane-resistant cancer models.

Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. A common pharmacophore for epothilone and taxanes: Molecular basis for drug resistance conferred by tubulin mutations in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Induction of Tubulin Polymerization by Epothilone E in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered macrolide natural products that exhibit potent cytotoxic activity by interfering with microtubule dynamics.[1][2][3] Similar to the well-known anti-cancer drug paclitaxel (Taxol®), epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting tubulin polymerization and stabilizing microtubules.[4][5][6] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest at the G2-M transition and subsequent apoptosis.[1][3][4]

Epothilone E is a synthetic analog of the natural epothilones.[6][7] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines, making them a subject of significant interest in cancer research and drug development.[3][8][9] These application notes provide a detailed protocol for inducing and monitoring tubulin polymerization in vitro using this compound, along with expected quantitative data and a schematic of the mechanism of action.

Data Presentation

The following table summarizes the reported potency of various epothilones in promoting tubulin assembly. While specific data for this compound is part of ongoing research, its activity is comparable to other epothilones. The EC50 value represents the concentration of the compound that results in 50% of the maximal tubulin polymerization.

| Compound | Assay Type | EC50 (µM) | Reference |

| Epothilone A | Tubulin Assembly (sedimentation) | 16 ± 0.4 | [6] |

| Epothilone B | Tubulin Assembly (sedimentation) | 5.7 ± 0.3 | [6] |

| Paclitaxel | Tubulin Polymerization | ~10 | [10] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a method to monitor the kinetics of this compound-induced tubulin polymerization by measuring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Lyophilized tubulin (≥99% pure, from bovine or porcine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Guanosine-5'-triphosphate (GTP) stock solution (100 mM)

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

-

Low-volume quartz cuvettes or 96-well clear bottom plates

-

Ice bucket

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 2-4 mg/mL. Keep the tubulin solution on ice at all times to prevent spontaneous polymerization.

-

Prepare a 10 mM working stock of GTP in GTB.

-

Prepare serial dilutions of this compound and paclitaxel in GTB. The final DMSO concentration in the assay should be kept below 1% (v/v) to minimize effects on polymerization.

-

-

Assay Setup:

-

Pre-warm the spectrophotometer or plate reader to 37°C.

-

On ice, prepare the reaction mixtures in pre-chilled microcentrifuge tubes or a 96-well plate. For a standard 100 µL reaction, the components are added in the following order:

-

GTB (to final volume)

-

This compound dilution (or paclitaxel, or DMSO for control)

-

Tubulin solution

-

-

Mix gently by pipetting. Avoid introducing air bubbles.

-

-

Initiation of Polymerization:

-

To initiate polymerization, add GTP to a final concentration of 1 mM.

-

Immediately transfer the reaction mixture to the pre-warmed cuvette or plate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

The increase in absorbance over time reflects the extent of microtubule polymerization.

-

Expected Results:

The polymerization reaction will exhibit a sigmoidal curve when plotting absorbance versus time. This curve consists of three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady-state). This compound is expected to decrease the lag phase and increase the rate and extent of polymerization in a concentration-dependent manner.

Visualizations

Mechanism of Action: this compound-Induced Microtubule Stabilization

Caption: Mechanism of this compound action on microtubule dynamics.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

References

- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. | Semantic Scholar [semanticscholar.org]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. watermark02.silverchair.com [watermark02.silverchair.com]

- 5. Differentiating between models of Epothilone binding to microtubules using tubulin mutagenesis, cytotoxicity, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Epothilone E Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of microtubule-stabilizing agents that have emerged as potent anticancer compounds.[1][2] Similar to taxanes, they bind to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[2][3] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3][4] Epothilone E, a synthetic analog, has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those resistant to other chemotherapeutic agents.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a laboratory setting.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the microtubule network within cancer cells. The primary mechanism involves:

-

Binding to β-tubulin: this compound binds to the β-tubulin subunit of microtubules, at a site that may overlap with that of paclitaxel.[3]

-

Microtubule Stabilization: This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic instability required for normal cellular functions.[2]

-

Disruption of Mitosis: The stabilized microtubules are unable to form a functional mitotic spindle, which is essential for chromosome segregation during cell division.[2]

-

G2/M Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][4]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[3][5]

Key Cell-Based Assays for Efficacy Evaluation

Several cell-based assays are critical for quantifying the anticancer efficacy of this compound. These include:

-

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent inhibitory effect of this compound on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

-

Cell Cycle Analysis: To quantify the percentage of cells in different phases of the cell cycle and confirm the G2/M arrest induced by this compound.

-

Apoptosis Assays (e.g., Annexin V Staining): To detect and quantify the induction of apoptosis in response to this compound treatment.

Data Presentation: Quantitative Efficacy of Epothilones

The following tables summarize the cytotoxic effects of various epothilone compounds, including analogs of this compound, across a range of human cancer cell lines.

Table 1: IC50 Values of Epothilone Analogs in Various Cancer Cell Lines

| Epothilone Analog | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |

| Ixabepilone | Multiple Cell Lines | Breast, Colon, Lung | 1.4 - 45 | [6] |

| ZK-EPO | MCF-7 | Breast Cancer | <1 | [1] |

| ZK-EPO | NCI/ADR | Adriamycin-resistant | <1 | [1] |

| Epothilone B | HCT116 | Colon Cancer | 0.8 | [7] |

| Epothilone B | D341 | Medulloblastoma | 0.53 | [7] |

| Epothilone B | D425Med | Medulloblastoma | 0.37 | [7] |

| Epothilone B | DAOY | Medulloblastoma | 0.19 | [7] |

| Fludelone (Flu) | RPMI 8226 | Multiple Myeloma | 6 - 14.4 | [8] |

| desoxyepothilone B (dEpoB) | RPMI 8226 | Multiple Myeloma | 37 - 68.6 | [8] |

| UTD1 | MCF-7 | Breast Cancer | 51 (72h) | [9] |

| UTD1 | HT29 | Colon Cancer | 187 (72h) | [9] |

Table 2: Apoptosis Induction by Epothilone B in HepG-2 Cells

| Treatment | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |

| Control | ~2.2 | ~1.3 | ~0.9 | [5] |

| Epothilone B | 26.5 | 15.9 | 7.6 | [5] |

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well clear-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[11]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1000 nM.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[11]

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.[14]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Quantify the percentage of cells in each phase using appropriate software (e.g., ModFit LT, FlowJo).

-

Apoptosis Assay by Annexin V Staining

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[18]

-

Analyze the samples by flow cytometry within 1 hour.

-

Use quadrant analysis of FITC (Annexin V) versus PI fluorescence to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for the MTT cell viability assay.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Workflow for Apoptosis (Annexin V) Assay

References

- 1. The Epothilones: Translating from the Laboratory to the Clinic | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. Action of the epothilone [chm.bris.ac.uk]

- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchhub.com [researchhub.com]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. kumc.edu [kumc.edu]

Application Notes & Protocols: Epothilone E as a Molecular Probe for Tubulin Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epothilones are a class of 16-membered macrolide natural products that exhibit potent cytotoxic activity by interfering with microtubule dynamics.[1] Similar to the widely used anti-cancer drug paclitaxel, epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting tubulin polymerization and stabilizing microtubules.[2][3] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. The resulting mitotic arrest ultimately leads to apoptotic cell death.[4][5] Epothilone E, a derivative of Epothilone A, serves as a valuable molecular probe for studying tubulin function and microtubule dynamics. Notably, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, making them an important area of research for overcoming drug resistance.[6][7]

These application notes provide a summary of the quantitative data related to epothilone-tubulin interactions and detailed protocols for key in vitro and cell-based assays utilizing this compound and its analogs as molecular probes.

Data Presentation

The following tables summarize the quantitative data for the binding affinity and cytotoxic activity of epothilones.

Table 1: Binding Affinity of Epothilones to Tubulin

| Compound | Binding Constant (Kb) | Inhibition Constant (Ki) | Method | Reference |

| Epothilone A | 2.93 x 10⁷ M⁻¹ | 1.4 µM | Fluorescence-based displacement assay | [1] |

| Epothilone B | 6.08 x 10⁸ M⁻¹ | 0.7 µM | Fluorescence-based displacement assay | [1] |

| Epothilone B | 0.71 µM | Not specified | [8] | |

| Epothilone Analog 1 | 3.17 x 10⁷ M⁻¹ | Not specified | [9] |

Table 2: Cytotoxicity (IC₅₀) of Epothilones in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Assay Duration | Reference |

| Epothilone B | HCT116 | Colon Carcinoma | 0.8 | 72 h | [8] |

| Epothilone B | D341 | Medulloblastoma | 0.53 | Not specified | [8] |

| Epothilone B | D425Med | Medulloblastoma | 0.37 | Not specified | [8] |

| Epothilone B | DAOY | Medulloblastoma | 0.19 | Not specified | [8] |

| Fludelone | RPMI 8226 | Multiple Myeloma | 1-15 | Not specified | [7] |

| Fludelone | CAG | Multiple Myeloma | 1-15 | Not specified | [7] |

| Fludelone | H929 | Multiple Myeloma | 1-15 | Not specified | [7] |

| Fludelone | MOLP-5 | Multiple Myeloma | 1-15 | Not specified | [7] |

| Epothilone B | SW620 | Colon Cancer | 1-100 | 72 h | [10] |

| Epothilone D | SW620 | Colon Cancer | 1-100 | 72 h | [10] |

| Epothilone B | HepG-2 | Liver Carcinoma | 6.3 µM | Not specified | [11] |

| Epothilone B | HCT-116 | Colon Carcinoma | 7.4 µM | Not specified | [11] |

| Epothilone B | PC3 | Prostate Cancer | 7.4 µM | Not specified | [11] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically.[12]

Materials:

-

Purified tubulin (e.g., from porcine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Nocodazole (negative control)

-

96-well half-area plates

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mg/ml tubulin stock solution in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Aliquot and store at -70°C.

-

Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep on ice.

-

Prepare serial dilutions of this compound, paclitaxel, and nocodazole in polymerization buffer. The final DMSO concentration should not exceed 2%.[13]

-

-

Assay Procedure:

-

On ice, add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-chilled 96-well plate.

-

Add 100 µL of the cold tubulin solution (final concentration of 3 mg/ml) to each well.

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[12]

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time to generate polymerization curves.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

Compare the polymerization curves of this compound-treated samples to the positive (paclitaxel) and negative (nocodazole) controls. An increase in the rate and extent of polymerization indicates microtubule stabilization.

-

Cell-Based Microtubule Stabilization Assay (Immunofluorescence)

This protocol allows for the direct visualization of microtubule bundling in cells treated with this compound.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Formaldehyde (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 6, 12, or 24 hours).

-

-

Immunostaining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[14]

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash twice with PBS.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

This compound-treated cells will exhibit characteristic microtubule bundling and altered morphology compared to untreated cells.

-

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound. Microtubule-stabilizing agents typically cause an arrest in the G2/M phase.[4][15]

Materials:

-

Suspension or adherent cancer cell line

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[16]

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

For adherent cells, harvest by trypsinization.

-

-

Cell Fixation:

-

Harvest the cells and centrifuge at a low speed.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).[17]

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[17]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of the PI signal. The DNA content will be proportional to the fluorescence intensity.

-

Gate on single cells to exclude doublets and aggregates.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have intermediate DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the effect of this compound.

-

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

-

Adherent cancer cell line

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization:

-

Remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability versus the log of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

References

- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epothilone D affects cell cycle and microtubular pattern in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]